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Compound of Interest

Compound Name: 2H-1,5-Benzodioxepin-3(4H)-one

CAS No.: 27612-17-5

Cat. No.: B8739984 Get Quote

Executive Summary & Scaffold Overview
The 1,5-benzodioxepin-3-one core is a bicyclic scaffold characterized by a benzene ring fused

to a seven-membered dioxepin ring containing a ketone at the C3 position. While historically

renowned as the structural basis for Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-
one)—the archetype of "marine" or "ozonic" fragrance notes—recent medicinal chemistry

campaigns have repurposed this lipophilic, rigid core for G-Protein Coupled Receptor (GPCR)

modulation, specifically as Muscarinic M3 antagonists.

Core Scaffold Numbering:

Positions 1, 5: Oxygen atoms (ether linkages).

Position 3: Carbonyl (Ketone), critical for hydrogen bonding and dipole interactions.

Position 7: Aromatic substitution site, critical for hydrophobic pocket filling.

Synthesis Protocols
To explore the SAR of this scaffold, researchers must access diverse derivatives. Two primary

routes exist: the classical Dieckmann Condensation and the modern Epichlorohydrin Route.

The latter is preferred for generating libraries due to milder conditions and higher functional

group tolerance.
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Protocol A: Epichlorohydrin-Mediated Cyclization
(Modern Route)
Objective: Synthesis of 7-substituted-1,5-benzodioxepin-3-ones.

Reagents:

Substituted Catechol (e.g., 4-methylcatechol)[1][2][3]

Epichlorohydrin[1][3][4][5][6]

Sodium Hydroxide (NaOH)

Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)

Solvents: Ethanol, Dichloromethane (DCM)

Step-by-Step Methodology:

Alkylation: Dissolve 4-methylcatechol (1.0 eq) in ethanol. Add NaOH (2.2 eq) and stir at

reflux. Dropwise add epichlorohydrin (1.2 eq) over 1 hour.

Mechanism:[7] Double nucleophilic attack by the catechol oxygens opens the epoxide and

displaces the chloride, forming the 3-hydroxy-1,5-benzodioxepin intermediate.

Control: Monitor disappearance of catechol by TLC (Hexane:EtOAc 7:3).

Isolation of Alcohol: Cool the mixture, filter the salt, and concentrate the filtrate. Dissolve

residue in DCM, wash with water/brine, and dry over

.

Oxidation: Dissolve the crude 3-hydroxy intermediate in anhydrous DCM. Add PCC (1.5 eq)

at 0°C. Warm to room temperature and stir for 4 hours.

Why PCC? The secondary alcohol at C3 must be oxidized to the ketone without over-

oxidizing the aromatic ring.
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Purification: Filter through a silica gel pad (Celite) to remove chromium salts. Concentrate

and recrystallize from hexane/ether to yield the target benzodioxepin-3-one.

Visualization: Synthetic Pathway
The following diagram illustrates the logical flow of the Epichlorohydrin route, highlighting the

critical oxidation step that establishes the pharmacophore.

Substituted Catechol
(Nucleophile)

Intermediate:
3-Hydroxy-1,5-benzodioxepin

Double Alkylation
(NaOH, Reflux)

Epichlorohydrin
(Electrophile)

Oxidation
(PCC/DMP)

Target:
1,5-Benzodioxepin-3-one

Dehydrogenation

Fig 1. Epichlorohydrin-mediated synthesis of the benzodioxepin-3-one core.

Click to download full resolution via product page

Structure-Activity Relationship (SAR)[8]
A. Olfactory SAR (The "Marine" Note)
The benzodioxepin-3-one scaffold is the industry standard for "sea breeze" scents. The

biological target is a specific subset of Olfactory Receptors (ORs), which are Class A GPCRs.
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Position Modification
Effect on Activity
(Odor)

Mechanistic Insight

C3 (Ketone) Reduction to Alcohol
Loss of Activity. Shifts

to weak fruity/sweet.

The

carbonyl geometry

and dipole are

essential for H-

bonding in the

receptor cleft.

C3 (Ketone) Replacement with Loss of Activity.

Eliminates the polar

interaction point

entirely.

C7 (Aromatic)
Methyl (

)

Optimal. Potent

marine/ozone note

(Calone 1951).[1]

Fills a small

hydrophobic pocket in

the OR.

C7 (Aromatic) Ethyl/Propyl

Retained/Modified.

Marine note persists

but becomes

heavier/swampy.

Hydrophobic pocket

has some plasticity

but steric bulk

eventually reduces fit.

C6 (Aromatic) Methyl Weak Activity.

Steric clash prevents

correct orientation of

the C3 ketone.

Ring Size
7-membered

(Dioxepin)
Critical.

6-membered

(Dioxane) or 8-

membered analogs

lack the specific "boat-

chair" conformation

required.

B. Medicinal Chemistry SAR (M3 Antagonism)
In drug discovery, this scaffold serves as a lipophilic anchor. Derivatives have shown promise

as Muscarinic M3 receptor antagonists for treating Overactive Bladder (OAB) and COPD.
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The Pharmacophore Shift: Unlike the fragrance SAR (which requires a small, lipophilic

molecule), M3 antagonism requires the addition of a basic nitrogen (protonated at

physiological pH) to interact with the conserved Aspartate residue in the M3 receptor

orthosteric site.

Key Modifications:

C3-Amino Derivatives: Reductive amination of the C3 ketone to introduce bulky amine

groups (e.g., piperidines, pyrrolidines) creates high-affinity antagonists.

Selectivity: The rigid benzodioxepin core restricts the conformational freedom of the

attached amine, potentially improving selectivity for M3 over M2 (cardiac) receptors

compared to flexible linear chains.

Mechanism of Action & Signaling Pathways[9]
Olfactory Transduction (Dual Theory)
The detection of Calone 1951 involves two potential mechanisms:

Canonical GPCR Signaling: Ligand binding induces a conformational change in the OR,

activating

.

Vibronic Electron Transfer (ET): Recent theories suggest the receptor detects the vibrational

frequency of the C=O bond via electron tunneling. The benzodioxepin-3-one ketone stretch

(~1715 cm⁻¹) matches the energy gap required for electron tunneling in the specific "marine"

receptor.

Visualization: Signal Transduction Pathway
This diagram maps the canonical pathway activated by this scaffold in olfactory neurons.
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Fig 2. Signal transduction pathway for benzodioxepin-mediated olfactory response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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